molecular formula C11H22N2O2 B1491122 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2098131-81-6

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1491122
CAS No.: 2098131-81-6
M. Wt: 214.3 g/mol
InChI Key: SEIFTDANDZSGBR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, an ethoxymethyl group, and a dimethylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxymethyl group and the amino group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and the ethoxymethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one include other pyrrolidine derivatives with different substituents. Examples include:

  • 2-Amino-1-(4-methylpyrrolidin-1-yl)ethan-1-one
  • 2-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-4-15-7-9-6-13(10(14)5-12)8-11(9,2)3/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIFTDANDZSGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

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